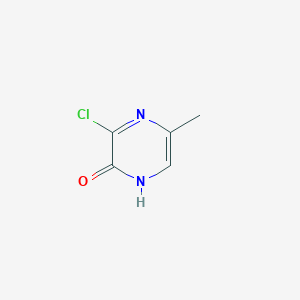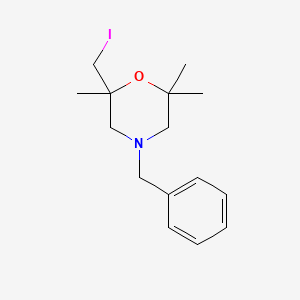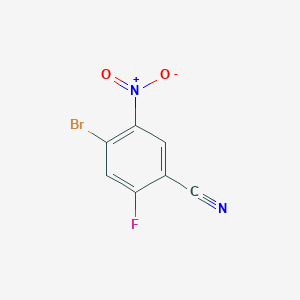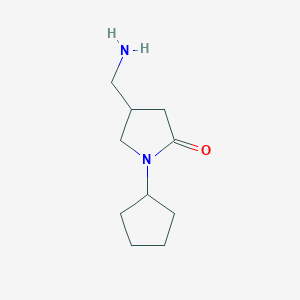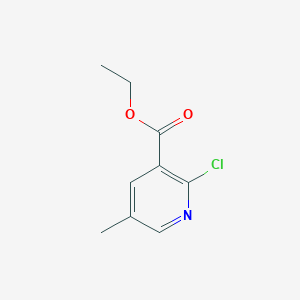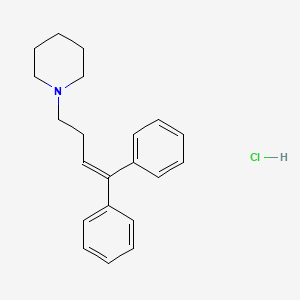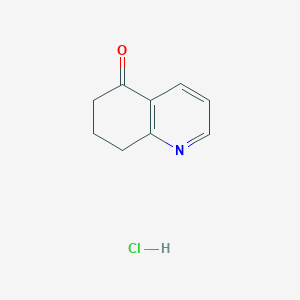
7,8-Dihydro-6H-quinolin-5-one hydrochloride
Übersicht
Beschreibung
The compound of interest, 7,8-Dihydro-6H-quinolin-5-one hydrochloride, is closely related to various quinolinone derivatives that have been synthesized and studied for their biological activities and chemical properties. Although the exact compound is not directly mentioned in the provided papers, the research on similar compounds offers insights into the potential characteristics and applications of 7,8-Dihydro-6H-quinolin-5-one hydrochloride.
Synthesis Analysis
The synthesis of quinolinone derivatives is well-documented in the literature. For instance, 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one derivatives were synthesized and evaluated for their ability to inhibit cAMP hydrolysis by human platelet phosphodiesterase and platelet aggregation . The synthesis involved the introduction of various substituents, which affected the inhibitory activity. Similarly, other related compounds, such as 7H-Naphtho-[1,8-gh]quinolin-7-one, were synthesized using glycerol condensation , and novel 8-Aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one compounds were synthesized under solvent-free conditions . These methods provide a basis for the potential synthesis routes that could be applied to 7,8-Dihydro-6H-quinolin-5-one hydrochloride.
Molecular Structure Analysis
The molecular structure of quinolinone derivatives has been characterized using various spectroscopic and computational methods. For example, 6,7-dichloro-2-methyl-5,8-quinolinedione was investigated using X-ray diffraction and density functional theory (DFT) calculations . The introduction of substituents was found to affect the crystal structure and formation of hydrogen bonds. Similarly, the structure and vibrational properties of (5,7-dichloro-quinolin-8-yloxy) acetic acid were studied using DFT and spectroscopic methods . These studies provide insights into the molecular structure of quinolinone derivatives, which could be extrapolated to 7,8-Dihydro-6H-quinolin-5-one hydrochloride.
Chemical Reactions Analysis
The reactivity and chemical behavior of quinolinone derivatives have been explored in various studies. For instance, the synthesis of 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one involved cyclization reactions, and its reactivity was analyzed using local reactivity descriptors . The study of tautomeric structures of dihydropyrazolo[1,5-a]pyrimidin-7-ones in solution also provided insights into the dynamic behavior of similar compounds . These findings could help predict the chemical reactions that 7,8-Dihydro-6H-quinolin-5-one hydrochloride might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolinone derivatives are influenced by their molecular structure. The vibrational analysis of (5,7-dichloro-quinolin-8-yloxy) acetic acid revealed information about the force constants and electronic delocalization within the molecule . The cytotoxic activity of 6,7-dichloro-2-methyl-5,8-quinolinedione against cancer cell lines was attributed to its interaction with the NQO1 enzyme, as determined by molecular docking studies . These studies suggest that 7,8-Dihydro-6H-quinolin-5-one hydrochloride may also possess unique physical and chemical properties that could be relevant for biological applications.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
7,8-Dihydro-6H-quinolin-5-one hydrochloride is used in heterocyclic synthesis. Shaker and Elrady (2008) synthesized a series of pyrimidoquinolin-triones using 5-aminouracil and dimedone, indicating the role of similar compounds in creating complex heterocyclic structures (Shaker & Elrady, 2008).
Antimycobacterial Activity
Kantevari et al. (2011) synthesized aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones and evaluated their antimycobacterial activity. They found that certain derivatives of this compound class exhibit significant activity against Mycobacterium tuberculosis (Kantevari et al., 2011).
Synthesis of CNS Agents
Pita, Masaguer, and Raviña (2000) developed a method for synthesizing 7-aminomethyl-7,8-dihydro-6H-quinolin-5-ones, potential central nervous system agents, demonstrating the compound's relevance in synthesizing neuroactive agents (Pita et al., 2000).
Anti-Corrosion Applications
Douche et al. (2020) studied the anti-corrosion performance of 8-hydroxyquinoline derivatives for mild steel in acidic mediums. This indicates the potential of related quinolinone compounds in corrosion inhibition applications (Douche et al., 2020).
Synthesis of Biologically Active Compounds
Gowrisankar et al. (2005) focused on synthesizing 3-benzyl-2-hydroxy-7,8-dihydro-6H-quinolin-5-ones, which are backbones for biologically active compounds like carbostyrils, indicating the compound's utility in medicinal chemistry (Gowrisankar et al., 2005).
Eigenschaften
IUPAC Name |
7,8-dihydro-6H-quinolin-5-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO.ClH/c11-9-5-1-4-8-7(9)3-2-6-10-8;/h2-3,6H,1,4-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCKZKSCTLBQQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=N2)C(=O)C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dihydro-6H-quinolin-5-one hydrochloride | |
CAS RN |
90563-59-0 | |
| Record name | 5(6H)-Quinolinone, 7,8-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90563-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



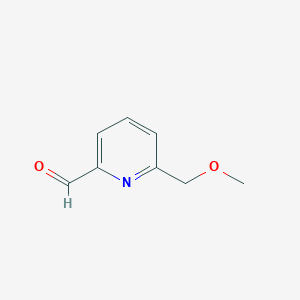
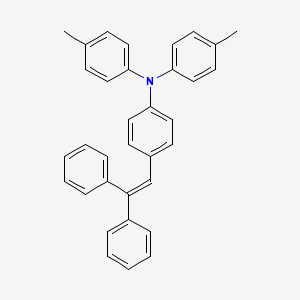
![[(2R)-1-azido-3-chloropropan-2-yl] phenyl carbonate](/img/structure/B3030356.png)

![Butanoic acid, 3-oxo-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl ester](/img/structure/B3030362.png)

